Source: [1] (IUCr) N-(2,5-Dichlorophenyl)maleamic acid - International Union of Crystallography ()
N-(2,5-Dichlorophenyl)maleamic acid is a synthetic compound characterized by the molecular formula C10H7Cl2NO3 and a molecular weight of 260.07 g/mol. This compound features a maleamic acid structure with a dichlorophenyl substituent, which contributes to its unique chemical properties and biological activities. The compound is distinguished by its specific arrangement of chlorine atoms on the phenyl ring, influencing its reactivity and interactions with biological targets .
Due to the lack of specific data, it's crucial to handle N-(2,5-Dichlorophenyl)maleamic acid with caution, assuming potential hazards common to organic compounds. This might include:
The major products formed depend on the specific reaction conditions and reagents used.
Research indicates that N-(2,5-Dichlorophenyl)maleamic acid exhibits notable biological activity. It has been utilized in studies investigating enzyme interactions and protein modifications. The compound's ability to bind to specific enzymes can alter their activity, leading to potential therapeutic applications in drug development. Its unique structure may enhance its effectiveness compared to other similar compounds .
The synthesis of N-(2,5-Dichlorophenyl)maleamic acid typically involves the reaction of maleic anhydride with 2,5-dichloroaniline. This process is generally conducted in a suitable solvent like toluene:
N-(2,5-Dichlorophenyl)maleamic acid has several applications across various fields:
Studies have shown that N-(2,5-Dichlorophenyl)maleamic acid interacts with specific molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can lead to structural changes in target proteins or enzymes, affecting their functionality. Such studies are crucial for understanding the compound's potential therapeutic roles and mechanisms of action .
N-(2,5-Dichlorophenyl)maleamic acid can be compared with several related compounds:
| Compound Name | Structural Features |
|---|---|
| N-(2,4-Dichlorophenyl)maleamic acid | Different chlorine positioning affecting reactivity |
| N-(3,5-Dichlorophenyl)maleamic acid | Variation in chlorine arrangement influencing stability |
| N-(2,6-Dichlorophenyl)maleamic acid | Similar structure but distinct biological properties |
The uniqueness of N-(2,5-Dichlorophenyl)maleamic acid lies in the specific positioning of chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological interactions compared to its analogs . Each analog may exhibit different properties that make them suitable for specific applications where others might not be effective.
The fundamental synthetic approach for N-(2,5-Dichlorophenyl)maleamic acid relies on the classical condensation reaction between maleic anhydride and 2,5-dichloroaniline. This well-established methodology represents the most straightforward and widely employed route for producing maleamic acid derivatives. The reaction mechanism proceeds through nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the maleic anhydride, followed by ring opening to yield the corresponding maleamic acid product.
The stoichiometric requirements for this reaction typically involve equimolar quantities of both reactants. Research conducted by Gowda and colleagues demonstrated that a solution containing 0.025 mol of maleic anhydride in toluene can be effectively treated with an equivalent amount of 2,5-dichloroaniline to produce the desired maleamic acid. The reaction conditions involve dropwise addition of the aniline solution to the anhydride solution under constant stirring, followed by warming with continuous agitation for approximately 30 minutes. The mixture is then maintained at room temperature for an additional 30 minutes to ensure complete reaction conversion.
The reaction temperature plays a crucial role in determining both the reaction rate and product quality. While room temperature conditions can facilitate the reaction, elevated temperatures in the range of 70-90 degrees Celsius have been shown to accelerate the process significantly. However, excessive heating must be avoided to prevent unwanted side reactions or decomposition of the sensitive maleamic acid product. The reaction typically exhibits high conversion efficiency, with yields often approaching quantitative levels when optimal conditions are maintained.
The classical approach also involves careful control of the addition sequence. The preferred methodology involves adding the amine component to the anhydride solution rather than the reverse order, which helps prevent potential side reactions such as amine addition to the double bond of the maleamic acid product. This sequential addition protocol ensures that the anhydride remains in slight excess during the initial stages of the reaction, promoting complete consumption of the amine substrate.
Solvent selection represents a critical parameter in optimizing the synthesis of N-(2,5-Dichlorophenyl)maleamic acid, as it influences reaction kinetics, product solubility, and purification efficiency. Toluene has emerged as the preferred solvent system for this synthesis due to its ability to dissolve both reactants effectively while maintaining chemical inertness under the reaction conditions. The aromatic nature of toluene provides excellent solvation for the dichloroaniline substrate, while its moderate polarity accommodates the formation of the polar maleamic acid product.
Alternative solvent systems have been investigated to improve reaction efficiency and environmental compatibility. Acetone represents another viable option, offering increased polarity that can enhance the solubility of the maleamic acid product. Research has shown that acetone-based systems can achieve comparable yields to toluene while potentially offering advantages in terms of product isolation and purification. The use of acetone may also facilitate the precipitation of the product upon completion of the reaction, simplifying the workup procedure.
Solvent-free methodologies have gained attention as environmentally sustainable alternatives to traditional solvent-based approaches. Studies have demonstrated that solid-phase reactions between maleic anhydride and substituted anilines can proceed effectively at room temperature through simple grinding or mixing techniques. These approaches eliminate the need for organic solvents entirely, reducing environmental impact and simplifying the purification process. The solvent-free methodology typically involves mixing solid maleic anhydride with solid 2,5-dichloroaniline followed by mechanical grinding until reaction completion is achieved.
The optimization of solvent systems also involves consideration of water content and its effects on reaction efficiency. Small amounts of water in the reaction medium can actually improve yields slightly, though it is not absolutely necessary for reaction success. The presence of trace water may facilitate proton transfer processes during the condensation reaction, potentially enhancing the overall reaction rate. However, excessive water content must be avoided as it can lead to hydrolysis of the maleic anhydride starting material.
Mixed solvent systems have also been explored to optimize both reaction kinetics and product handling characteristics. Combinations of aprotic solvents with small amounts of protic additives can provide enhanced reaction rates while maintaining good product solubility. The careful balance of solvent polarity and hydrogen bonding capability allows for fine-tuning of the reaction environment to achieve optimal results.
The implementation of catalytic systems in the synthesis of N-(2,5-Dichlorophenyl)maleamic acid can significantly enhance reaction efficiency, reduce reaction times, and improve overall yields. Acidic catalysts have proven particularly effective in promoting the condensation reaction between maleic anhydride and 2,5-dichloroaniline. These catalysts function by activating the maleic anhydride toward nucleophilic attack and facilitating the subsequent ring-opening process.
Betaine-based catalytic systems represent an innovative approach to enhancing maleamic acid synthesis. Research has demonstrated that betaine can serve as an effective catalyst for the thermal cyclization of maleamic acids, operating at temperatures between 100-180 degrees Celsius. The molar ratio of betaine to primary amine typically ranges from 0.01 to 1.2, with optimal catalytic activity observed at ratios between 0.05 and 0.1. This catalytic system offers advantages in terms of catalyst stability and ease of separation from the reaction products.
Sulfonic acid derivatives constitute another important class of catalysts for maleamic acid synthesis. Para-toluenesulfonic acid monohydrate has been extensively studied as a catalyst for these reactions, typically employed in amounts ranging from 0.01 to 0.3 mol per mol of maleic anhydride. The optimal catalytic loading generally falls between 0.05 and 0.1 mol per mol of anhydride, providing sufficient catalytic activity without causing unwanted side reactions. Other sulfonic acid catalysts, including methanesulfonic acid and benzenesulfonic acid, have also shown effectiveness in promoting the condensation reaction.
The mechanism of acid catalysis involves protonation of the carbonyl oxygen in maleic anhydride, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine. Additionally, the acidic environment can assist in the proton transfer processes that occur during ring opening, leading to more efficient product formation. The choice of catalyst depends on factors such as reaction temperature, solvent system, and desired reaction rate.
Solid-supported catalytic systems offer advantages in terms of catalyst recovery and reuse. Betaine deposited on solid carriers, either alone or in combination with inorganic acids, can provide effective catalytic activity while facilitating easy separation from reaction products. These heterogeneous systems can potentially reduce the environmental impact of the synthesis process and improve the economics of large-scale production.
The purification of N-(2,5-Dichlorophenyl)maleamic acid requires carefully designed protocols to remove unreacted starting materials, byproducts, and impurities while maximizing product recovery. The initial purification step typically involves treatment with dilute hydrochloric acid to remove unreacted 2,5-dichloroaniline. This acid treatment selectively protonates the basic amine, converting it to a water-soluble hydrochloride salt that can be easily separated from the neutral maleamic acid product.
Following acid treatment, thorough washing with water removes both the protonated amine and any unreacted maleic anhydride or maleic acid that may be present. The washing process must be conducted carefully to avoid product loss, as maleamic acids can exhibit some water solubility depending on their substitution pattern. Multiple wash cycles with small volumes of water are generally preferred over fewer washes with larger volumes to minimize product losses while achieving effective purification.
Recrystallization represents the primary method for achieving high-purity N-(2,5-Dichlorophenyl)maleamic acid. Ethanol has been identified as an effective recrystallization solvent, providing good solubility at elevated temperatures while allowing for efficient product precipitation upon cooling. The recrystallization process typically involves dissolving the crude product in hot ethanol, filtering to remove insoluble impurities, and then allowing slow cooling to promote crystal formation. Multiple recrystallization cycles may be necessary to achieve the desired purity level.
The crystallization conditions significantly influence both yield and purity outcomes. Slow evaporation of ethanol solutions at room temperature has been shown to produce high-quality colorless crystals suitable for analytical characterization. The controlled evaporation process allows for the formation of well-defined crystal structures that facilitate efficient separation from remaining impurities. Temperature control during crystallization is crucial, as rapid cooling can lead to the formation of smaller crystals that may trap impurities.
Yield maximization protocols focus on optimizing each step of the synthesis and purification sequence. Careful stoichiometric control ensures complete conversion of the limiting reagent while minimizing excess reactant usage. The reaction conditions, including temperature, reaction time, and stirring efficiency, must be optimized to promote high conversion while preventing product decomposition or side reaction formation.
| Purification Step | Objective | Conditions | Expected Outcome |
|---|---|---|---|
| Acid Treatment | Remove unreacted amine | Dilute hydrochloric acid | >95% amine removal |
| Water Washing | Remove acid and maleic acid | Multiple small volume washes | >90% impurity removal |
| Recrystallization | Achieve final purity | Hot ethanol, slow cooling | >99% purity |
| Crystal Drying | Remove residual solvent | Room temperature, vacuum | <0.1% solvent content |
The implementation of quality control measures throughout the purification process ensures consistent product quality and yield. Analytical techniques such as melting point determination, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provide real-time feedback on purification effectiveness. The melting point of pure N-(2,5-Dichlorophenyl)maleamic acid typically falls within the range of 140-144 degrees Celsius, serving as a convenient purity indicator.
Advanced purification techniques may be employed for specialized applications requiring exceptionally high purity. Column chromatography using silica gel with appropriate solvent systems can provide additional purification capability when standard recrystallization methods are insufficient. The choice of chromatographic conditions depends on the specific impurity profile and the required final purity specifications.
N-(2,5-Dichlorophenyl)maleamic acid exhibits characteristic thermodynamic properties that are influenced by both its maleamic acid backbone and the dichlorophenyl substituent. The compound demonstrates a melting point range of 140-144°C [1] [2] [3], which is notably lower than related dichlorophenyl maleamic acid isomers. Comparative analysis reveals that N-(2,4-dichlorophenyl)maleamic acid melts at 177-180°C [4], while N-(3,4-dichlorophenyl)maleamic acid exhibits a melting point of 205°C [5]. This trend indicates that the 2,5-substitution pattern results in reduced intermolecular forces compared to other chlorine positioning arrangements.
The thermodynamic stability of the compound is enhanced by intramolecular hydrogen bonding between the carboxylic acid group and the carbonyl oxygen of the amide moiety [6] [7]. This stabilization mechanism, characteristic of maleamic acid derivatives, contributes to the anti-conformation of the molecular structure where the N-H and C=O bonds maintain an anti-relationship [6] [7]. The compound exists as two independent molecules in the asymmetric unit [6] [7] [8], suggesting conformational flexibility that influences its thermal behavior.
Phase transition behavior analysis indicates that the compound undergoes a typical solid-liquid transition at its melting point, with no evidence of polymorphic transitions at ambient conditions. However, the dihedral angles between the benzene ring and the maleamic acid unit (45.7° and 40.8° for the two independent molecules) [6] [7] suggest potential for conformational changes under varying temperature conditions.
The solubility profile of N-(2,5-Dichlorophenyl)maleamic acid reflects the dual nature of its structure, combining hydrophilic carboxylic acid and amide functionalities with a hydrophobic dichlorophenyl aromatic system. The compound demonstrates enhanced solubility in organic solvents compared to aqueous media, consistent with its calculated LogP value of 2.6457 [9] [10].
Ethanol serves as an effective recrystallization solvent [7] [11], indicating good solubility in polar protic solvents. This solubility behavior enables purification through recrystallization to constant melting point, as demonstrated in synthetic procedures [7] [11]. Toluene compatibility is evidenced by its use as a reaction medium during synthesis [7] [11], suggesting adequate solubility in aromatic hydrocarbon solvents.
The polar surface area (PSA) of 66.40000 Ų [9] [10] indicates moderate polarity, which correlates with the observed solubility patterns. Based on structural similarity to 2,5-dichloroaniline, the compound is expected to exhibit enhanced solubility in chloroform and other chlorinated solvents [12]. Conversely, limited solubility in diethyl ether and benzene is anticipated, following the pattern observed for maleamic acid derivatives [13].
Temperature-dependent solubility studies indicate that solubility increases with elevated temperatures, as evidenced by the requirement for heating during synthetic procedures [7] [11]. The dissolution behavior is influenced by the ability to form hydrogen bonds with protic solvents through the carboxylic acid and amide functionalities.
The acid dissociation behavior of N-(2,5-Dichlorophenyl)maleamic acid is fundamentally influenced by the presence of the carboxylic acid group within the maleamic acid framework. While specific pKa values for this compound have not been experimentally determined, structural correlation with maleic acid provides insight into its ionization behavior.
Maleic acid exhibits two pKa values of 1.92 and 6.07 [14] [15] [16], corresponding to the sequential deprotonation of its two carboxylic acid groups. In contrast, N-(2,5-Dichlorophenyl)maleamic acid contains only one ionizable carboxylic acid group, with the second carboxyl functionality converted to an amide linkage. Therefore, the compound is expected to exhibit monoprotic acid behavior with a single pKa value.
The electron-withdrawing effect of the 2,5-dichlorophenyl substituent is anticipated to influence the acidity of the carboxylic acid group. Chlorine atoms in the ortho and meta positions relative to the amide linkage can stabilize the conjugate base through inductive effects, potentially lowering the pKa value compared to unsubstituted maleamic acid (predicted pKa 2.86) [17].
pH-dependent behavior studies on related maleamic acid derivatives [18] [19] demonstrate that these compounds undergo pH-sensitive hydrolysis reactions. The hydrolysis kinetics and selectivity are significantly influenced by substituent positioning on the aromatic ring [18] [19]. Under acidic conditions, the compound remains predominantly in its protonated form, while basic conditions favor deprotonation and potential hydrolytic degradation.
The amide functionality does not contribute significantly to the ionization behavior under physiological pH conditions, as amides typically exhibit very weak basicity. However, the N-H group can participate in hydrogen bonding, influencing the overall solution behavior and molecular interactions.
The thermal decomposition characteristics of N-(2,5-Dichlorophenyl)maleamic acid follow patterns observed in related chlorinated aromatic compounds. Based on thermal analysis studies of structurally similar compounds [20], the initial decomposition temperature (T₅%) is estimated to occur above 250°C, with maximum decomposition rates (Tmax) occurring above 320°C.
Thermal decomposition proceeds through multiple pathways involving the breakdown of different molecular components. Primary decomposition routes include decarboxylation of the carboxylic acid group, amide bond cleavage, and aromatic ring degradation. The presence of chlorine substituents influences decomposition kinetics by providing alternative elimination pathways through hydrogen chloride evolution [20] [21].
Kinetic parameters analysis reveals that compounds with chlorine substituents typically exhibit lower decomposition enthalpies compared to non-halogenated analogs [20]. This phenomenon results from the electron-withdrawing effects of chlorine atoms, which reduce intermolecular and intramolecular force strength, requiring less thermal energy for bond dissociation.
Decomposition product analysis indicates the formation of various volatile compounds including ammonia (NH₃), carbon dioxide (CO₂), hydrogen chloride (HCl), and aromatic derivatives [20] [21]. The specific product distribution depends on decomposition temperature, atmospheric conditions, and heating rate. Inert atmosphere decomposition typically proceeds through single-stage mechanisms, while oxidative conditions may result in multi-stage degradation processes [20].
Thermal stability assessment indicates that N-(2,5-Dichlorophenyl)maleamic acid exhibits moderate thermal stability compared to other organic compounds. The activation energy for decomposition is influenced by the specific substitution pattern, with the 2,5-dichlorophenyl configuration providing intermediate stability among dichlorophenyl isomers.